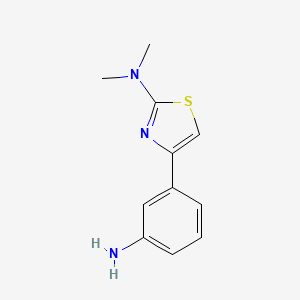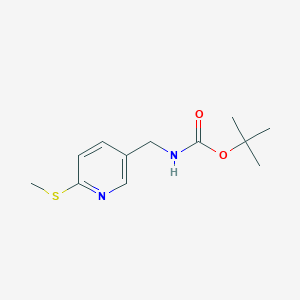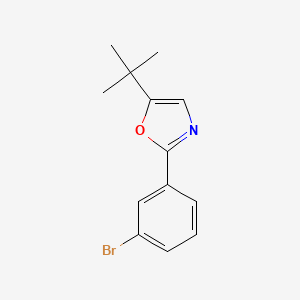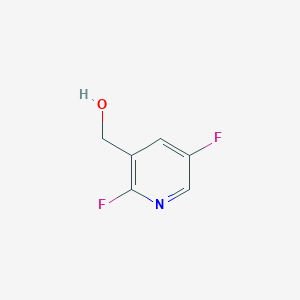
(2,5-Difluoropyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Difluoropyridin-3-yl)methanol: is an organic compound with the molecular formula C6H5F2NO It is a derivative of pyridine, where two fluorine atoms are substituted at the 2nd and 5th positions, and a hydroxymethyl group is attached to the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Difluoropyridin-3-yl)methanol typically involves the fluorination of pyridine derivatives followed by the introduction of the hydroxymethyl group. One common method includes the reaction of 2,5-difluoropyridine with formaldehyde in the presence of a base to form the desired product. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes followed by catalytic reduction. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2,5-Difluoropyridin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products:
Oxidation: 2,5-Difluoropyridine-3-carboxylic acid.
Reduction: 2,5-Difluoropyridin-3-ylmethane.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: (2,5-Difluoropyridin-3-yl)methanol is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It serves as a precursor for the synthesis of fluorinated pharmaceuticals and agrochemicals.
Medicine: The compound is investigated for its potential use in drug development. Fluorine atoms in pharmaceuticals can enhance metabolic stability and bioavailability, making this compound a valuable intermediate in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of (2,5-Difluoropyridin-3-yl)methanol involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity to certain enzymes or receptors. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with biological targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
- (3,5-Difluoropyridin-2-yl)methanol
- (5,6-Difluoropyridin-3-yl)methanol
- (2,4-Difluoropyridin-3-yl)methanol
Comparison:
- (3,5-Difluoropyridin-2-yl)methanol: Similar in structure but with fluorine atoms at different positions, leading to different electronic and steric properties.
- (5,6-Difluoropyridin-3-yl)methanol: The fluorine atoms are adjacent, which can affect the compound’s reactivity and interaction with other molecules.
- (2,4-Difluoropyridin-3-yl)methanol: The position of the fluorine atoms can influence the compound’s chemical behavior and its applications in various fields.
Uniqueness: (2,5-Difluoropyridin-3-yl)methanol is unique due to the specific positioning of the fluorine atoms and the hydroxymethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C6H5F2NO |
|---|---|
Molecular Weight |
145.11 g/mol |
IUPAC Name |
(2,5-difluoropyridin-3-yl)methanol |
InChI |
InChI=1S/C6H5F2NO/c7-5-1-4(3-10)6(8)9-2-5/h1-2,10H,3H2 |
InChI Key |
BYBMAIWRUWGHDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1CO)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


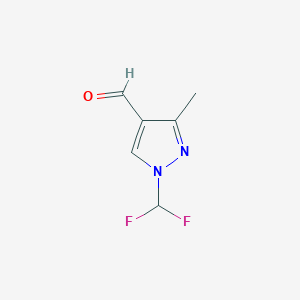
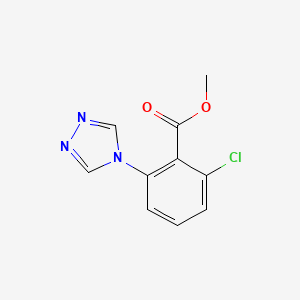
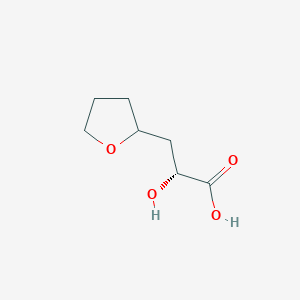
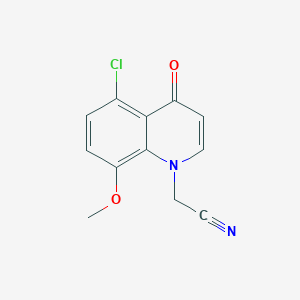




![2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B11806548.png)

